Cas no 878734-65-7 (3-(2-fluorophenyl)methyl-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

3-(2-fluorophenyl)methyl-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
878734-65-7 structure
Product Name:3-(2-fluorophenyl)methyl-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:878734-65-7
MF:C20H22FN5O2
MW:383.419387340546
CID:5556089
PubChem ID:6484969
Update Time:2025-07-15

3-(2-fluorophenyl)methyl-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • Z237599402
    • VU0509625-1
    • 3-(2-fluorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • F3124-0701
    • AKOS000725335
    • 878734-65-7
    • 3-(2-fluorophenyl)methyl-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • Inchi: 1S/C20H22FN5O2/c1-11(2)25-12(3)13(4)26-16-17(22-19(25)26)23(5)20(28)24(18(16)27)10-14-8-6-7-9-15(14)21/h6-9,11H,10H2,1-5H3
    • InChI Key: QBPXIDQZUZWBEY-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CN1C(N(C)C2=C(C1=O)N1C(C)=C(C)N(C(C)C)C1=N2)=O

Computed Properties

  • Exact Mass: 383.17575312g/mol
  • Monoisotopic Mass: 383.17575312g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 646
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 62.8Ų

3-(2-fluorophenyl)methyl-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 3-(2-fluorophenyl)methyl-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Comprehensive Overview of 3-(2-fluorophenyl)methyl-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 878734-65-7)

The compound 3-(2-fluorophenyl)methyl-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 878734-65-7) is a structurally complex molecule belonging to the imidazo[1,2-g]purine family. Its unique chemical architecture, featuring a fluorophenyl moiety and a propan-2-yl group, has garnered significant interest in pharmaceutical and biochemical research. This article delves into its properties, potential applications, and relevance in modern scientific inquiries, aligning with trending topics such as drug discovery, enzyme inhibition, and small-molecule therapeutics.

Recent advancements in medicinal chemistry have highlighted the importance of imidazo[1,2-g]purine derivatives as scaffolds for designing bioactive compounds. The presence of a fluorine atom in the 2-fluorophenyl group enhances the molecule's metabolic stability and binding affinity, making it a candidate for targeting kinase enzymes or G-protein-coupled receptors (GPCRs). Researchers are particularly intrigued by its potential role in modulating cell signaling pathways, a hot topic in cancer therapy and neurodegenerative disease research.

From a synthetic perspective, the compound's 1,6,7-trimethyl and 8-(propan-2-yl) substitutions contribute to its lipophilicity, which is critical for blood-brain barrier penetration—a key consideration in CNS drug development. Computational studies suggest that its imidazo[1,2-g]purine core may interact with ATP-binding sites, a feature exploited in tyrosine kinase inhibitors like those used in precision oncology.

Environmental and ADME (Absorption, Distribution, Metabolism, Excretion) profiling of CAS No. 878734-65-7 remains an active area of investigation. With growing public interest in sustainable pharmaceuticals, researchers are evaluating its biodegradability and green chemistry synthesis routes. These efforts align with the broader push for eco-friendly drug design, a frequently searched topic among pharmaceutical professionals and academic researchers.

In analytical chemistry, the compound's UV-Vis absorption and mass spectrometry signatures are well-documented, facilitating its identification in high-throughput screening assays. Its crystalline properties have also been studied using X-ray diffraction, revealing insights into molecular packing—an essential factor for formulation scientists optimizing solid dosage forms.

The rise of AI-driven drug discovery has further amplified interest in such compounds. Machine learning models trained on imidazo[1,2-g]purine datasets can predict novel derivatives of 3-(2-fluorophenyl)methyl-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione, accelerating hit-to-lead optimization. This intersects with popular searches about computational chemistry tools and automated synthesis platforms.

Ongoing patent analyses indicate that derivatives of this compound are being explored for immunomodulatory and anti-inflammatory applications, coinciding with heightened interest in immune-oncology and chronic inflammatory diseases. Its structure-activity relationship (SAR) data is increasingly valuable for pharmacophore modeling, a technique frequently queried by drug design enthusiasts.

In conclusion, CAS No. 878734-65-7 represents a versatile chemical entity with multifaceted research implications. Its intersection with trending themes like targeted therapy, computational drug design, and green pharmaceuticals ensures its continued relevance in scientific discourse. Future studies may unlock its full potential in addressing unmet medical needs while adhering to sustainable development goals—a priority for the modern life sciences community.

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